2-(3-Ethoxy-phenyl)-N-hydroxy-acetamidine
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Overview
Description
3-Ethoxy-N’-hydroxybenzenecarboximidamide is an organic compound with the molecular formula C9H12N2O2 and a molecular weight of 180.206 g/mol . This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethoxy-N’-hydroxybenzenecarboximidamide typically involves the reaction of ethoxybenzene with hydroxylamine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for 3-ethoxy-N’-hydroxybenzenecarboximidamide involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification and crystallization to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-N’-hydroxybenzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction can produce amines .
Scientific Research Applications
3-Ethoxy-N’-hydroxybenzenecarboximidamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-ethoxy-N’-hydroxybenzenecarboximidamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Ethoxy-N-hydroxybenzenecarboximidamide
- 4-Ethoxy-N-hydroxybenzenecarboximidamide
- 3-Methoxy-N-hydroxybenzenecarboximidamide
Uniqueness
3-Ethoxy-N’-hydroxybenzenecarboximidamide is unique due to its specific ethoxy group position, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different properties and applications, making it valuable for specific research purposes .
Biological Activity
2-(3-Ethoxy-phenyl)-N-hydroxy-acetamidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C11H15N3O2
- Molecular Weight : 221.25 g/mol
- IUPAC Name : 2-(3-ethoxyphenyl)-N-hydroxyacetamidine
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound potentially modulates enzyme activity, influences cell signaling pathways, and exhibits antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives containing the ethoxy group have shown effectiveness against various bacterial strains, including Pseudomonas aeruginosa and Klebsiella pneumoniae .
Compound | Bacterial Strain | Inhibition Zone (mm) |
---|---|---|
Ethoxy derivative | Pseudomonas aeruginosa | 22 mm |
Ethoxy derivative | Klebsiella pneumoniae | 25 mm |
Anticancer Activity
Studies have demonstrated that similar compounds possess anticancer properties through the inhibition of cancer cell proliferation. For example, a related compound was evaluated against several cancer cell lines, showing IC50 values indicating potent activity:
Cell Line | IC50 (µM) |
---|---|
HEPG2 (liver) | 1.18 ± 0.14 |
MCF7 (breast) | 0.67 ± 0.10 |
SW1116 (colon) | 0.80 ± 0.12 |
These findings suggest that the compound may interfere with cellular processes critical for cancer cell survival .
Anti-inflammatory Activity
The compound has also been studied for its anti-inflammatory effects. In experimental models, it demonstrated a reduction in pro-inflammatory cytokines such as IL-1 beta and TNF-alpha, which are crucial mediators in inflammatory responses .
Case Studies
- Antimicrobial Efficacy : A study involving derivatives of N-hydroxy-acetamidine reported significant inhibition of bacterial growth in vitro, supporting the potential use of these compounds as therapeutic agents against infections.
- Cancer Cell Line Studies : Research involving various cancer cell lines indicated that modifications to the acetamidine structure could enhance anticancer activity, highlighting the importance of structural optimization in drug development.
Properties
IUPAC Name |
3-ethoxy-N'-hydroxybenzenecarboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-2-13-8-5-3-4-7(6-8)9(10)11-12/h3-6,12H,2H2,1H3,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVZKYWYFNAGECF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.